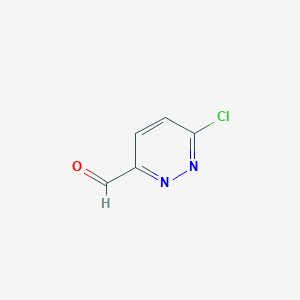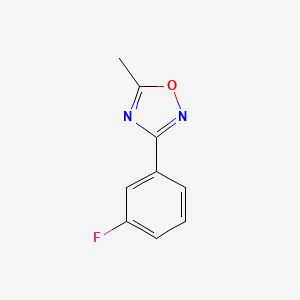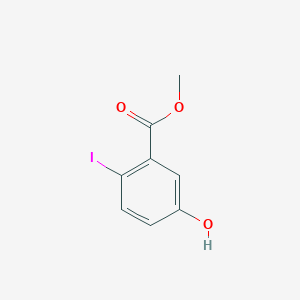
4-Bromo-3-chloro-6-methoxyquinoline
Übersicht
Beschreibung
4-Bromo-3-chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-6-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has bromine and chlorine substituents at the 4 and 3 positions, respectively, and a methoxy group at the 6 position .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-6-methoxyquinoline has a molecular weight of 272.53 . It has a predicted boiling point of 358.8±37.0 °C and a predicted density of 1.613±0.06 g/cm3 . The compound is typically stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibiotics and Antimicrobial Agents
4-Bromo-3-chloro-6-methoxyquinoline has been highlighted as a valuable building block for the synthesis of halogenated quinolines, which are extensively used in the discovery of antimicrobial drugs. A practical methodology for synthesizing this compound offers a scalable route, underscoring its potential in antibiotic development (Flagstad et al., 2014).
Luminescence Studies
Research into the luminescence properties of cyano functionalized 6-methoxyquinolines, synthesized from derivatives including 4-chloro-6-methoxyquinolines, has shown promising results. The introduction of cyano substituents led to compounds with significant fluorescence, indicating potential applications in materials science for sensors or imaging agents (Enoua et al., 2009).
Chemical Sensors
A specific derivative, 5-chloro-8-methoxyquinoline, appended to diaza-18-crown-6, has been characterized as an effective chemosensor for cadmium, suggesting an environmental or analytical application in monitoring Cd2+ concentrations in various settings (Prodi et al., 2001).
Antimicrobial Activity and Molecular Docking Studies
Another aspect of research into derivatives of 4-Bromo-3-chloro-6-methoxyquinoline involves evaluating their antimicrobial activity and conducting molecular docking studies to understand their mechanism of action. This is particularly relevant for compounds designed as inhibitors for specific microbial enzymes or pathways, indicating their potential in developing new therapeutic agents (Murugavel et al., 2017).
Synthesis of Novel Quinoline Derivatives
Research efforts have also been directed towards synthesizing novel quinoline derivatives for various applications, including as inhibitors of steroid 5alpha reductases. Such studies underscore the compound's versatility and potential in medicinal chemistry for designing drugs targeting specific biological pathways (Baston et al., 2000).
Safety And Hazards
4-Bromo-3-chloro-6-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHMFZAQNCVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625863 | |
| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-6-methoxyquinoline | |
CAS RN |
426842-71-9 | |
| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



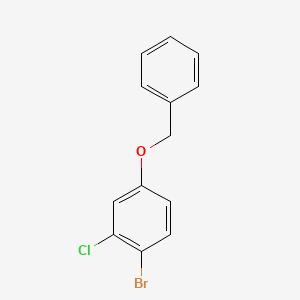
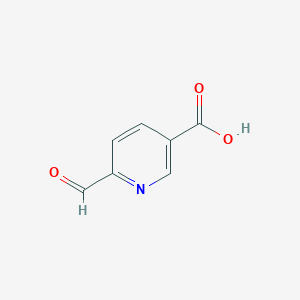
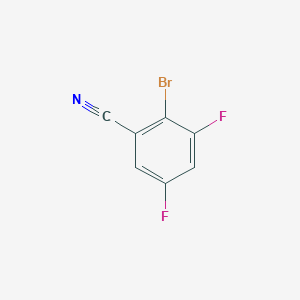
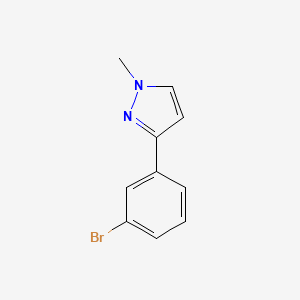
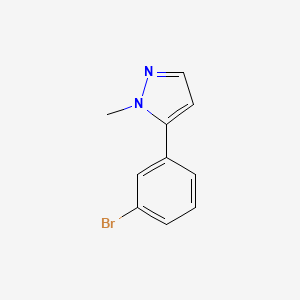
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)
